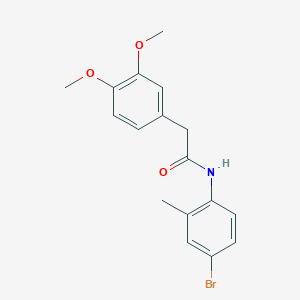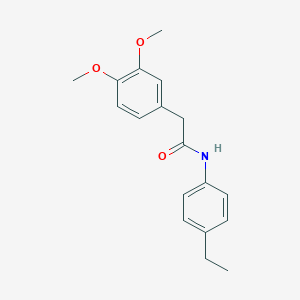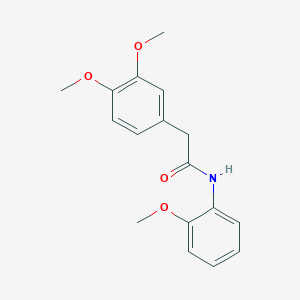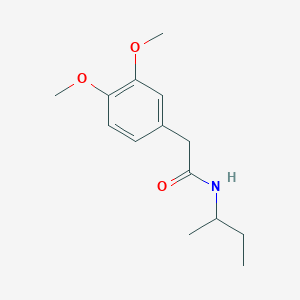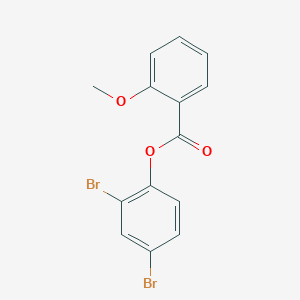
2,4-Dibromophenyl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromophenyl 2-methoxybenzoate, also known as bromfenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that mediate inflammation and pain.
Mécanisme D'action
The mechanism of action of 2,4-Dibromophenyl 2-methoxybenzoate is primarily through the inhibition of COX enzymes. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2,4-Dibromophenyl 2-methoxybenzoate reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2,4-Dibromophenyl 2-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes. In addition, it has been found to reduce the expression of matrix metalloproteinases (MMPs), enzymes that are involved in tissue destruction in inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dibromophenyl 2-methoxybenzoate has several advantages for lab experiments. It is a well-established compound with a known mechanism of action, making it a useful tool for investigating the inflammatory response. It is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings. However, there are also some limitations to its use. For example, it can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on 2,4-Dibromophenyl 2-methoxybenzoate. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate its effects on cancer cells in vivo and to determine its potential as a cancer therapeutic. Another area of interest is its effects on the immune system. Studies have shown that 2,4-Dibromophenyl 2-methoxybenzoate can modulate the immune response, and further research is needed to elucidate the underlying mechanisms. Additionally, there is a need for further studies to investigate the potential side effects of 2,4-Dibromophenyl 2-methoxybenzoate, particularly with long-term use.
Méthodes De Synthèse
The synthesis of 2,4-Dibromophenyl 2-methoxybenzoate involves the reaction of 2,4-dibromophenol with 2-methoxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
Applications De Recherche Scientifique
2,4-Dibromophenyl 2-methoxybenzoate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. In addition, it has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C14H10Br2O3 |
|---|---|
Poids moléculaire |
386.03 g/mol |
Nom IUPAC |
(2,4-dibromophenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C14H10Br2O3/c1-18-12-5-3-2-4-10(12)14(17)19-13-7-6-9(15)8-11(13)16/h2-8H,1H3 |
Clé InChI |
UNHOPOQVRSXSNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Br |
SMILES canonique |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)

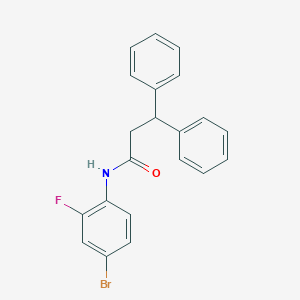


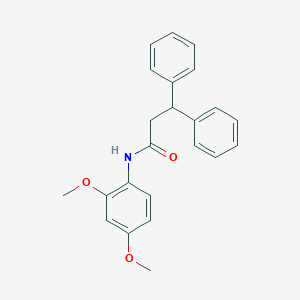

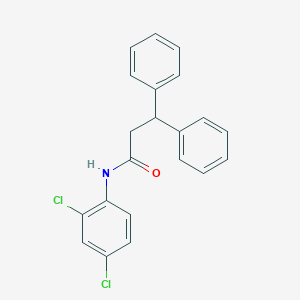
![Methyl 4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B291201.png)
